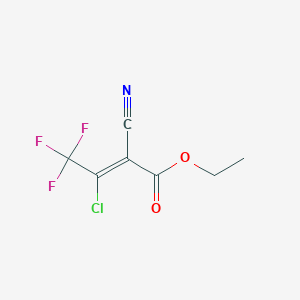

Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate

Descripción general

Descripción

Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate is a chemical compound with the CAS Number: 77429-04-0 . It has a molecular weight of 227.57 and its molecular formula is C7H5ClF3NO2 . It is typically stored in a dry environment at 2-8°C . The compound appears as a colorless or white to yellow liquid, powder, or crystals .

Molecular Structure Analysis

The InChI code for Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate is 1S/C7H5ClF3NO2/c1-2-14-6(13)4(3-12)5(8)7(9,10)11/h2H2,1H3/b5-4- . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación

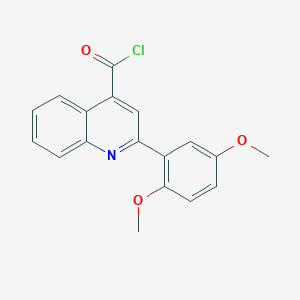

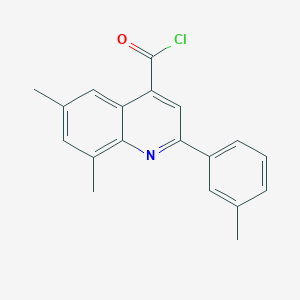

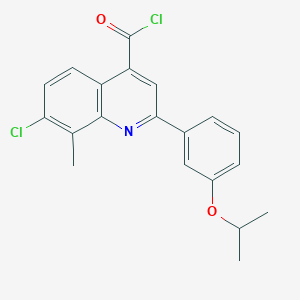

Synthesis of Quinoline Derivatives

Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, synthesized using ethyl 2-cyanoacetate and trifluoroacetimidoyl chloride derivatives, have been utilized in the intramolecular cyclization process. This leads to the formation of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives, contributing significantly to the field of heterocyclic compound synthesis (Darehkordi et al., 2018).

Cycloaddition Reactions

Ethyl (E)-4,4,4-trifluorobut-2-enoate undergoes regio- and stereospecific cycloaddition with metallo-azomethine ylides. This methodology, used for synthesizing trifluoromethylpyrrolidines, showcases the compound's utility in creating complex structures (Bonnet-Delpon et al., 2010).

Crystal Packing Studies

Investigations into crystal packing of ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed the occurrence of rare N⋯π and O⋯π interactions. These studies contribute to understanding the non-covalent interactions in crystal engineering (Zhang et al., 2011).

Synthesis of Complex Organic Compounds

Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, synthesized from the reaction of the lithium salt of ethyl cyanoacetate with certain fluorides, has been studied for its structural properties. This has implications in organic synthesis and molecular structure elucidation (Johnson et al., 2006).

Michael Addition Reactions

The compound has been used in the synthesis of various 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates via Michael addition, demonstrating its role in creating multifunctional molecules (Gaudemar-Bardone et al., 1990).

Chemoselective Synthesis

Ethyl 4,4,4-trifluoroacetoacetate (ethyl 4,4,4-trifluoro-3-oxobutanoate) has been studied for its chemoselectivity in reactions with anilines. This research contributes to selective synthesis strategies in organic chemistry (Berbasov et al., 2003).

Novel Synthesis Processes

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . The hazard statements associated with it are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

Propiedades

IUPAC Name |

ethyl (Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2/c1-2-14-6(13)4(3-12)5(8)7(9,10)11/h2H2,1H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMJENKZJUFOON-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C(F)(F)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C(F)(F)F)\Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677510 | |

| Record name | Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate | |

CAS RN |

77429-04-0 | |

| Record name | Ethyl (2Z)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

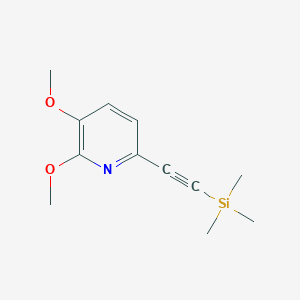

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

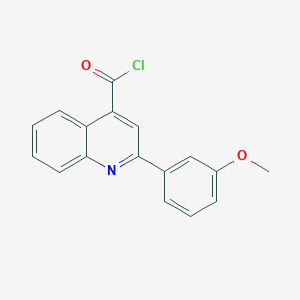

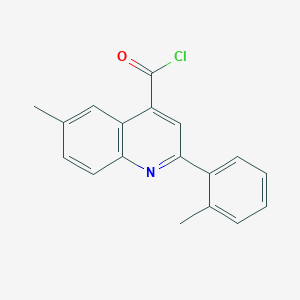

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1452724.png)